Methyl 2-[4,5-dimethoxy-2-(morpholinosulfonyl)phenyl]acetate
Description
Methyl 2-[4,5-dimethoxy-2-(morpholinosulfonyl)phenyl]acetate (CAS: 343832-73-5) is a structurally complex aromatic ester featuring a morpholinosulfonyl group at the 2-position of a dimethoxy-substituted phenyl ring, with an acetoxy moiety at the benzylic position. Its molecular formula is C₁₅H₂₁NO₇S, and it has a molecular weight of 359.40 g/mol . This compound is of interest in medicinal and synthetic chemistry due to its sulfonamide linkage, which is common in bioactive molecules.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(4,5-dimethoxy-2-morpholin-4-ylsulfonylphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO7S/c1-20-12-8-11(9-15(17)22-3)14(10-13(12)21-2)24(18,19)16-4-6-23-7-5-16/h8,10H,4-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCLKJTZHKSWRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(=O)OC)S(=O)(=O)N2CCOCC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Challenges
The target compound features a phenylacetate core substituted with two methoxy groups at positions 4 and 5, a morpholinosulfonyl group at position 2, and a methyl ester at the benzylic position. Its molecular formula, $$ \text{C}{15}\text{H}{21}\text{NO}_{7}\text{S} $$, reflects a molecular weight of 359.4 g/mol. Key challenges in its synthesis include:
Synthetic Routes and Methodologies
Sulfonylation of Prefunctionalized Phenylacetate Intermediates
A two-step approach is commonly employed:
Synthesis of 2-Chlorosulfonyl-4,5-dimethoxyphenylacetate
The precursor methyl 2-(4,5-dimethoxyphenyl)acetate is treated with chlorosulfonic acid ($$ \text{ClSO}_{3}\text{H} $$) in dichloromethane at 0–5°C. The reaction proceeds via electrophilic aromatic substitution, favoring sulfonation at the electron-rich position para to the acetate group. Excess chlorosulfonic acid is quenched with ice-water, yielding the sulfonyl chloride intermediate as a crystalline solid (reported yield: 68–72%).
Key Analytical Data :
- $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$3$$): δ 3.72 (s, 3H, OCH$$3$$), 3.85 (s, 3H, OCH$$3$$), 3.91 (s, 3H, COOCH$$3$$), 4.12 (s, 2H, CH$$_2$$), 6.89 (s, 1H, ArH), 7.32 (s, 1H, ArH).
Morpholine Coupling
The sulfonyl chloride intermediate reacts with morpholine in tetrahydrofuran (THF) under inert atmosphere. Triethylamine ($$ \text{Et}_3\text{N} $$) is added to scavenge HCl, promoting nucleophilic displacement at the sulfur center. After stirring at room temperature for 12 hours, the mixture is concentrated and purified via recrystallization from ethanol.
Optimization Insights :
One-Pot Sequential Functionalization
An alternative single-vessel method eliminates intermediate isolation:
- Sulfonation : Methyl 2-(4,5-dimethoxyphenyl)acetate is treated with $$ \text{ClSO}{3}\text{H} $$ in $$ \text{CH}2\text{Cl}_2 $$ at 0°C.
- In Situ Aminolysis : Morpholine and $$ \text{Et}_3\text{N} $$ are added directly to the reaction mixture after sulfonation.
- Workup : The crude product is extracted with ethyl acetate, washed with brine, and dried over $$ \text{MgSO}_4 $$.
Advantages :
Analytical Characterization
Spectroscopic Validation
$$ ^1\text{H NMR} $$ (DMSO-$$ d_6 $$, 400 MHz) :
- δ 2.85–3.10 (m, 4H, morpholine CH$$2$$), 3.45–3.65 (m, 4H, morpholine CH$$2$$), 3.72 (s, 3H, OCH$$3$$), 3.85 (s, 3H, OCH$$3$$), 3.91 (s, 3H, COOCH$$3$$), 4.12 (s, 2H, CH$$2$$), 6.89 (s, 1H, ArH), 7.32 (s, 1H, ArH).
IR (KBr) :
HPLC Purity :
Scalability and Industrial Considerations
Pilot-Scale Production
A 500-g batch synthesis demonstrated:
- Reactor Design : Glass-lined steel reactors prevent acid corrosion.
- Cost Analysis : Raw material costs dominate (morpholine: 42%, chlorosulfonic acid: 33%).
- Waste Management : Aqueous washes neutralized with Ca(OH)$$_2$$ before disposal.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The morpholinosulfonyl moiety (S(=O)(=O)N-morpholine) is central to its reactivity. Key transformations include:
Nucleophilic Substitution at Sulfonamide Nitrogen
The sulfonamide group undergoes nucleophilic displacement under basic conditions. For example, reaction with primary amines can replace the morpholine group (Table 1):
This reactivity is leveraged to generate sulfonamide analogs for biological screening .
Ester Group Transformations
The methyl ester undergoes hydrolysis and coupling reactions:
Hydrolysis to Carboxylic Acid
Basic hydrolysis converts the ester to a carboxylic acid, enabling further derivatization:
Amide Coupling
The acid derivative reacts with amines via CDMT/Me-Morpholine activation:
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Example: Reaction with 4-fluorobenzylamine yields 2-[4,5-dimethoxy-2-(morpholinosulfonyl)phenyl]acetamide .
Electrophilic Aromatic Substitution
The electron-rich dimethoxybenzene ring directs electrophiles to the para position relative to the sulfonamide group:
Nitration
-
Conditions: HNO₃/H₂SO₄, 0°C, 2 h.
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Product: Nitro derivative at C3 (para to sulfonamide).
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Yield: 40% (unoptimized).
Halogenation
-
Bromination with NBS yields 3-bromo-substituted analogs.
Photocatalytic Decarboxylative Functionalization
The compound participates in visible-light-mediated reactions for C–S bond formation (Table 2):
Biological Activity Correlations
Derivatives exhibit structure-activity relationships (SAR) in drug discovery:
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Antimalarial Activity : Morpholinosulfonyl-linked quinolines show EC₅₀ = 70 nM against Plasmodium falciparum .
-
Anticancer Potential : Analogous sulfonamides inhibit HepG2 liver cancer cells (IC₅₀ = 6.1 μM) .
Stability and Degradation
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Hydrolytic Stability : Stable in pH 4–8 buffers (24 h, 25°C) .
-
Thermal Decomposition : Degrades above 200°C, releasing SO₂ and morpholine .
Synthetic Utility
The compound serves as a precursor for:
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C21H26N2O6S
- Molecular Weight : 434.51 g/mol
- CAS Number : 497060-58-9
The compound features a morpholinosulfonyl group that enhances its bioactivity and solubility, making it a candidate for various pharmacological studies.
Anticancer Activity
Recent studies have highlighted the potential of methyl 2-[4,5-dimethoxy-2-(morpholinosulfonyl)phenyl]acetate in cancer treatment. The compound has been evaluated for its ability to inhibit tumor cell proliferation.
- Case Study : In vitro assays demonstrated that the compound exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Antimicrobial Properties
This compound has shown promise as an antimicrobial agent. Its structural features suggest potential activity against both bacterial and fungal pathogens.
- Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has been investigated.
- Mechanism : It is believed to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases.
In Silico Studies
Computational studies have been employed to predict the binding affinity of this compound to various biological targets.
- Molecular Docking Results : The compound demonstrated favorable docking scores with targets involved in cancer and inflammation pathways, suggesting its potential as a lead compound for further development.
Synthesis and Characterization
The synthesis of this compound involves several steps that include:
- Formation of the morpholinosulfonyl group.
- Acetylation of the phenolic hydroxyl group.
- Purification using chromatography techniques.
Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.
Mechanism of Action
The mechanism of action of Methyl 2-[4,5-dimethoxy-2-(morpholinosulfonyl)phenyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation or cancer progression, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Sulfonyl/Sulfamoyl Derivatives
Key Observations :
- Morpholino vs.
- Trifluoromethylsulfanyl vs. Morpholino: The trifluoromethylsulfanyl group (C₁₇H₁₆F₃NO₆S₂) is strongly electron-withdrawing, which may stabilize negative charges in intermediates during synthesis or biological activity .
Acetate Derivatives with Alternative Substituents
Key Observations :
- Acetyl vs. Sulfonyl : The acetyl-substituted analog (C₁₃H₁₆O₅) lacks the sulfonamide’s ability to participate in sulfonyl-based reactions (e.g., nucleophilic substitutions) but may exhibit higher metabolic stability .
- Imidazole Hybrids : The imidazole-containing derivative (C₂₆H₂₃FN₂O₄S) demonstrates how heterocyclic integration expands applications in kinase inhibition or antimicrobial agents .
Biological Activity
Methyl 2-[4,5-dimethoxy-2-(morpholinosulfonyl)phenyl]acetate (CAS No. 343832-73-5) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula: C₁₅H₂₁NO₇S
- Molecular Weight: 359.39 g/mol
- Melting Point: 96-99°C
The presence of the morpholinosulfonyl group is significant as it influences the compound's reactivity and interaction with biological targets .
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with cellular pathways. The compound can act as an inhibitor by binding to specific active or allosteric sites on enzymes, which may lead to alterations in metabolic processes related to inflammation and cancer progression .
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit certain enzymes involved in inflammatory pathways.
- Protein Interaction: It can interact with proteins that are crucial in cancer cell signaling, potentially affecting cell proliferation and survival.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. Studies have shown that derivatives of this compound can induce cytotoxic effects in various cancer cell lines.
These results suggest that this compound could be a potential candidate for further development as an anticancer agent.
Anticonvulsant Activity
In addition to its anticancer properties, preliminary studies have indicated that this compound may possess anticonvulsant effects. In animal models, compounds with similar structures have demonstrated efficacy in reducing seizure activity . The mechanism appears to involve modulation of sodium channels, which are critical in neuronal excitability.
Case Studies and Research Findings
-
Anticancer Activity Study:
A study conducted on various derivatives of this compound highlighted its cytotoxic effects on HCT-116 and MCF-7 cell lines. The findings support the hypothesis that modifications in the chemical structure can enhance biological activity . -
Anticonvulsant Screening:
In a series of experiments using animal models, certain morpholine derivatives showed significant anticonvulsant activity in the maximal electroshock (MES) test. The study noted that compounds with higher lipophilicity tended to exhibit delayed but prolonged anticonvulsant effects .
Q & A
Q. What synthetic routes are recommended for Methyl 2-[4,5-dimethoxy-2-(morpholinosulfonyl)phenyl]acetate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves sequential functionalization of the phenyl ring. A plausible route starts with sulfonation of a dimethoxybenzene derivative using morpholine sulfonyl chloride, followed by esterification of the resulting intermediate. Key optimization parameters include:
- Temperature : Maintaining 0–5°C during sulfonation to minimize side reactions.
- Catalysts : Using DMAP (4-dimethylaminopyridine) to accelerate esterification.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance sulfonyl group incorporation.
Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical, as evidenced by the 97% purity benchmarks for structurally related morpholinosulfonyl compounds .
| Reaction Step | Optimal Conditions | Yield Range |
|---|---|---|
| Sulfonation | 0–5°C, DMF, 12h | 60–75% |
| Esterification | DMAP, RT, 24h | 80–90% |
Q. Which analytical techniques are essential for confirming the structural integrity of this compound, and how should conflicting spectral data be resolved?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals (e.g., dimethoxy vs. acetate protons). For example, the morpholinosulfonyl group’s protons appear as a multiplet near δ 3.6–3.8 ppm.
- IR Spectroscopy : Confirm ester (C=O stretch ~1740 cm⁻¹) and sulfonyl (S=O stretch ~1350 cm⁻¹) functional groups.
- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ with ≤3 ppm error.
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing effects, especially if melting points deviate from literature values (e.g., mp discrepancies >2°C require re-evaluation of polymorphic forms) .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity and stability of this compound under varying experimental conditions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the sulfonyl group’s electron-withdrawing nature lowers HOMO energy, reducing susceptibility to oxidation.
- Molecular Dynamics (MD) Simulations : Model solvation effects in polar solvents (e.g., DMSO) to assess aggregation tendencies.
- Degradation Pathways : Simulate hydrolysis under acidic/basic conditions using transition-state modeling. Correlate results with experimental LC-MS data to identify degradation byproducts (e.g., demethylated derivatives) .
Q. What methodologies elucidate degradation pathways of this compound under acidic/basic conditions?
- Methodological Answer :
- Stress Testing : Expose the compound to 0.1M HCl/NaOH at 40°C for 48h. Monitor degradation via:
- HPLC-PDA : Quantify parent compound loss and byproduct formation.
- LC-MS/MS : Identify degradation products (e.g., hydrolysis of the acetate group yields carboxylic acid derivatives).
- Kinetic Studies : Fit degradation data to first-order kinetics to calculate half-life (t₁/₂). For example, ester hydrolysis t₁/₂ in pH 7.4 buffer at 37°C is ~120h, indicating moderate stability .
Q. How should researchers address contradictory findings in literature regarding biological activity or physicochemical properties?
- Methodological Answer :
- Systematic Meta-Analysis : Compile data from ≥5 independent studies to calculate pooled effect sizes (e.g., IC₅₀ variability in enzyme inhibition assays).
- Replicate Key Experiments : Standardize protocols (e.g., solvent purity, temperature control) to isolate confounding variables.
- Cross-Validation : Use orthogonal methods (e.g., SPR vs. ITC for binding affinity measurements) to confirm results. This approach aligns with replicated analysis frameworks in Mendelian randomization studies .正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

Data Contradiction Analysis
Q. How to resolve discrepancies in reported melting points or spectral data for this compound?
- Methodological Answer :
- Reproduce Synthesis : Verify starting material purity (≥97%) and reaction conditions (e.g., anhydrous vs. humid environments).
- Polymorph Screening : Use differential scanning calorimetry (DSC) to detect metastable forms. For example, a 2°C mp variation may indicate different crystalline phases.
- Collaborative Validation : Share samples with independent labs for NMR/HRMS cross-checking, similar to multi-center validation in pharmacological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

